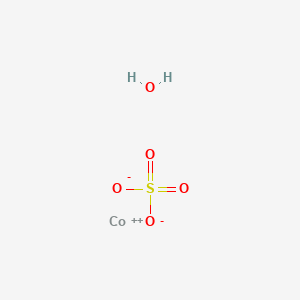Cobalt(II) sulfate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cobalt(II) sulfate hydrate is an inorganic compound with the general formula CoSO₄·(H₂O)x, where x typically represents the number of water molecules associated with the cobalt sulfate. The most common forms are the hexa- and heptahydrates, specifically Cobalt(II) sulfate hexahydrate (CoSO₄·6H₂O) and Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O). The heptahydrate appears as a red solid that is soluble in water and methanol, while the hexahydrate is a blue crystalline powder . Cobalt(II) sulfate is paramagnetic due to the presence of an odd number of electrons in cobalt(II), making it an interesting subject for various chemical and biological studies .
Material Science Research
- Battery Development: Cobalt sulfate monohydrate is a precursor for cathode materials in lithium-ion batteries. Researchers investigate its properties to improve battery performance like chargeable capacity and lifespan National Center for Biotechnology Information.
- Crystallography Studies: The well-defined crystal structure of cobalt sulfate monohydrate makes it a valuable material for crystallographers. Studies examine its crystal formation and its behavior under different conditions ScienceDirect.
Chemical and Biological Research
- Cobalt Chemistry: Cobalt sulfate monohydrate is a source of cobalt ions (Co²⁺) for various chemical reactions. Researchers use it to study cobalt's reactivity and its role in catalysis Royal Society of Chemistry.
- Biological Applications: Cobalt is an essential trace element for some biological processes. Researchers use cobalt sulfate monohydrate to investigate its role in enzyme function and metabolism in living organisms National Institutes of Health: .
- From metallic cobalt:
- From cobalt oxide:
Upon heating, these hydrates can dehydrate to form anhydrous cobalt(II) sulfate:
\text{CoSO}_4\cdot7\text{H}_2\text{O} \rightarrow \text{CoSO}_4\cdot6\text{H}_2\text{O} + \text{H}_2\text{O}
Cobalt(II) sulfate hydrate can be synthesized through various methods:
- Direct Reaction: Mixing metallic cobalt or its oxides with sulfuric acid in the presence of water.
- Crystallization: The hydrated forms can be crystallized from aqueous solutions at controlled temperatures. For example, the heptahydrate crystallizes below 44 °C, while the hexahydrate forms between 44 °C and 70 °C .
- Purification: Recrystallization from distilled water enhances purity and is often performed multiple times to achieve desired specifications .
Cobalt(II) sulfate hydrate has several applications across various industries:
- Pigment Production: Used in ceramics and glassmaking as a pigment.
- Electroplating: Serves as a source of cobalt in electroplating baths.
- Battery Manufacturing: Utilized in storage batteries due to its conductive properties.
- Agricultural Additive: Added to animal feeds and soils as a micronutrient source.
- Chemical Synthesis: Acts as a precursor for other cobalt compounds and coordination complexes .
Studies have shown that Cobalt(II) sulfate hydrate interacts with various biological systems. Its solubility in water facilitates absorption in biological tissues, which can lead to both beneficial and harmful effects depending on dosage. Research indicates that while it may support certain enzymatic functions at low concentrations, high levels can induce oxidative stress and cellular damage .
Several compounds share similarities with Cobalt(II) sulfate hydrate. Below is a comparison highlighting their unique features:
| Compound | Formula | Unique Features |
|---|---|---|
| Cobalt(II) sulfate heptahydrate | CoSO₄·7H₂O | Red solid; stable at high humidity |
| Cobalt(II) sulfate hexahydrate | CoSO₄·6H₂O | Blue crystalline form; converts under heat |
| Cobalt(II) chloride | CoCl₂·6H₂O | Hygroscopic; used in drying agents |
| Cobalt(II) carbonate | CoCO₃ | Precursor for other cobalt salts |
| Potassium cobalt(II) sulfate | K₂Co(SO₄)₂·6H₂O | Known as Tutton's salt; used in analytical chemistry |
Cobalt(II) sulfate hydrate stands out due to its specific hydration states and applications in pigment production and battery technology. Its unique properties make it essential for both industrial applications and biological studies.








